molecular formula C9H11N3OS2 B7583667 N-(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)cyclopent-3-ene-1-carboxamide

N-(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)cyclopent-3-ene-1-carboxamide

Cat. No.: B7583667
M. Wt: 241.3 g/mol
InChI Key: QTGJIZWMGXLOKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)cyclopent-3-ene-1-carboxamide, also known as MTCD, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

N-(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)cyclopent-3-ene-1-carboxamide exerts its effects through the inhibition of various enzymes and signaling pathways. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. This compound also inhibits the nuclear factor kappa B (NF-κB) pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation, inhibit tumor growth, and protect against neurodegenerative diseases. This compound has also been found to have antioxidant properties and can protect against oxidative stress.

Advantages and Limitations for Lab Experiments

N-(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)cyclopent-3-ene-1-carboxamide has advantages and limitations for lab experiments. It is a relatively stable compound and can be easily synthesized in large quantities. However, its solubility in water is limited, which can make it difficult to use in certain experiments. Additionally, more research is needed to fully understand its potential side effects and toxicity.

Future Directions

There are several future directions for research on N-(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)cyclopent-3-ene-1-carboxamide. It has potential applications in the treatment of various diseases, including cancer and neurodegenerative disorders. Further research is needed to fully understand its mechanism of action and potential side effects. Additionally, the development of more efficient synthesis methods and modifications of the compound may lead to improved therapeutic efficacy.

Synthesis Methods

N-(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)cyclopent-3-ene-1-carboxamide can be synthesized through a multi-step process involving the reaction of 3-methylthio-1,2,4-thiadiazole with cyclopent-2-enone followed by carboxylation. The final product is obtained through recrystallization and purification.

Scientific Research Applications

N-(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)cyclopent-3-ene-1-carboxamide has been found to have potential therapeutic applications in various fields of scientific research. It has been studied for its anti-inflammatory, anti-cancer, and neuroprotective properties. This compound has also been found to have antibacterial and antifungal activities.

Properties

IUPAC Name

N-(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)cyclopent-3-ene-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3OS2/c1-14-9-11-8(15-12-9)10-7(13)6-4-2-3-5-6/h2-3,6H,4-5H2,1H3,(H,10,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTGJIZWMGXLOKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NSC(=N1)NC(=O)C2CC=CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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